2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
CAS No.: 2640896-62-2
Cat. No.: VC11822325
Molecular Formula: C16H16N8
Molecular Weight: 320.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640896-62-2 |
|---|---|
| Molecular Formula | C16H16N8 |
| Molecular Weight | 320.35 g/mol |
| IUPAC Name | 2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-8-12(9-17)2-3-18-13/h2-3,8,10-11H,4-7H2,1H3 |
| Standard InChI Key | VEXGOPQBKQVQOK-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=C4)C#N |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=C4)C#N |
Introduction
The chemical compound 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic organic molecule that incorporates a purine scaffold, a piperazine ring, and a pyridine moiety. This compound is of interest due to its structural features, which are commonly associated with bioactivity in medicinal chemistry, particularly in drug discovery for targeting enzymes, receptors, or nucleic acids.
Synthesis
The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. A general approach includes:
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Starting with purine derivatives (e.g., 9-methylpurine) that are functionalized at the 6-position.
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Coupling with a piperazine intermediate using suitable reagents such as alkyl halides or acylation agents.
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Introducing the pyridine moiety through nucleophilic substitution or condensation reactions.
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Final steps involve purification (e.g., recrystallization or chromatography) and characterization using NMR, IR, and mass spectrometry.
Potential Applications
This compound's structural elements make it a candidate for various applications:
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Pharmacological Activity: Purine-based compounds are known for their roles in modulating enzyme activity (e.g., kinases) and as antiviral agents.
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Receptor Binding Studies: Piperazine derivatives often exhibit binding affinity for neurotransmitter receptors.
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Medicinal Chemistry: The pyridine and nitrile groups can enhance solubility and metabolic stability.
Biological Relevance
The purine scaffold in this compound mimics natural nucleobases (adenine and guanine), making it a potential ligand for nucleotide-binding proteins such as kinases, polymerases, or ATPases. Additionally:
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The piperazine ring could improve bioavailability by enhancing membrane permeability.
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The nitrile group may act as a hydrogen bond acceptor, aiding in target specificity.
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